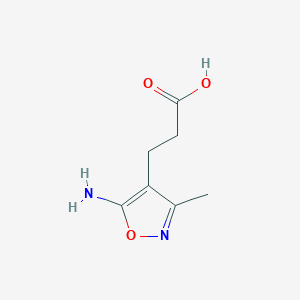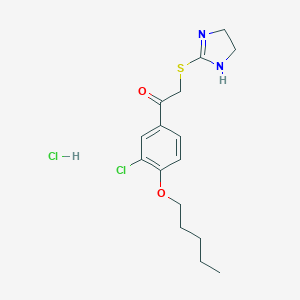
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is not fully understood. However, studies suggest that the compound exerts its pharmacological effects by modulating specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways.
Biochemical And Physiological Effects
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride has been shown to have various biochemical and physiological effects. The compound has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride in lab experiments is its high potency and specificity. The compound has been shown to have a high affinity for specific molecular targets, making it an ideal candidate for studying the mechanism of action of various drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride. One of the significant future directions is the development of new drugs based on the compound's structure. The compound has shown promising results in the treatment of various diseases, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, future research may focus on the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Finally, future research may focus on the compound's mechanism of action, which may lead to a better understanding of its pharmacological effects and potential applications.
Synthesis Methods
The synthesis of Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride involves a series of chemical reactions. The starting materials used in the synthesis include 3-chloro-4-(pentyloxy)aniline, 2-mercaptoimidazole, and ethyl chloroacetate. The synthesis process involves the condensation of 3-chloro-4-(pentyloxy)aniline with 2-mercaptoimidazole to form the intermediate compound, which is then reacted with ethyl chloroacetate to yield Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride.
Scientific Research Applications
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
160518-37-6 |
|---|---|
Product Name |
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride |
Molecular Formula |
C16H22Cl2N2O2S |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-(3-chloro-4-pentoxyphenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c1-2-3-4-9-21-15-6-5-12(10-13(15)17)14(20)11-22-16-18-7-8-19-16;/h5-6,10H,2-4,7-9,11H2,1H3,(H,18,19);1H |
InChI Key |
WFNYYRSQSOWGNL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
Other CAS RN |
160518-37-6 |
synonyms |
1-(3-chloro-4-pentoxy-phenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl) ethanone hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)
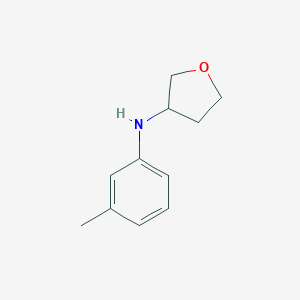
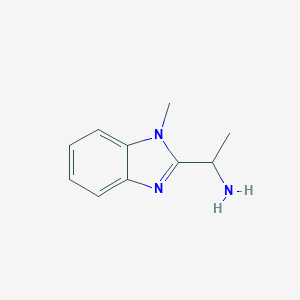
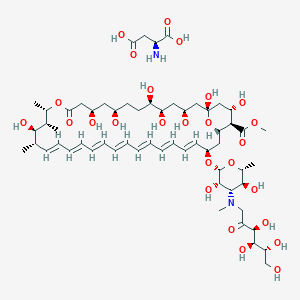
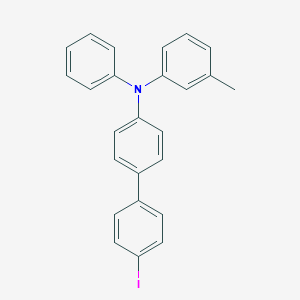
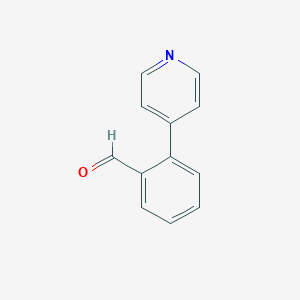

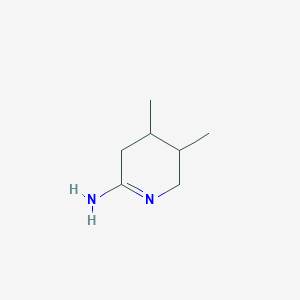
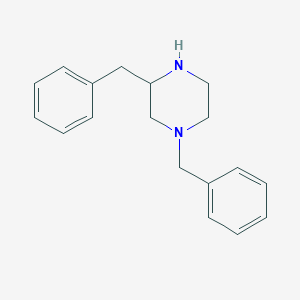
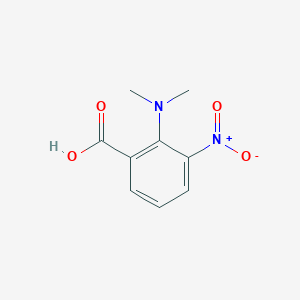
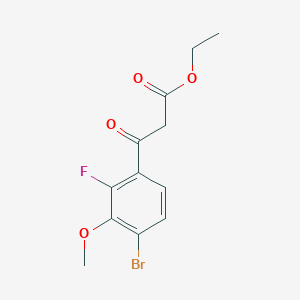
![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
